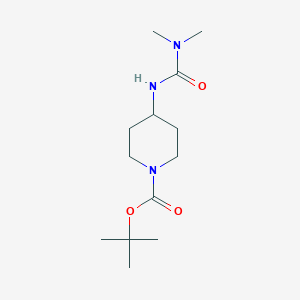

tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-10(7-9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFVUMHLXHVLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142029 | |

| Record name | 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-52-7 | |

| Record name | 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and dimethylurea. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylureido groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Targeted Protein Degradation (TPD)

One of the most promising applications of tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to facilitate the degradation of specific proteins within cells. The compound serves as a semi-flexible linker that can enhance the orientation and efficacy of PROTACs, thereby optimizing their drug-like properties and improving their ability to form ternary complexes with target proteins .

Drug Design and Development

The compound's structural features allow it to be integrated into various drug design frameworks. Its ability to modulate biological activity makes it a candidate for designing inhibitors that target specific enzymes or receptors involved in disease pathways. The incorporation of urea moieties can contribute to increased binding affinity and selectivity for biological targets .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound often involves multi-step reactions that can yield various derivatives with modified biological activities. For instance, modifications to the piperidine ring or the introduction of different substituents on the urea group can lead to compounds with enhanced pharmacological profiles .

Case Study: Synthesis Variations

A study demonstrated that altering the substituents on the piperidine ring could significantly impact the compound's activity against cancer cell lines. By systematically varying these groups, researchers identified potent derivatives that exhibited improved cytotoxicity compared to the parent compound .

Bioconjugation Applications

Crosslinking Agents

this compound can also function as a crosslinker in bioconjugation processes. This application is particularly relevant in creating targeted delivery systems for therapeutic agents, where precise attachment to biomolecules is crucial for efficacy .

Data Summary Table

| Application Area | Description | Significance |

|---|---|---|

| Targeted Protein Degradation | Utilized as a linker in PROTACs for targeted protein degradation | Enhances drug-like properties and efficacy |

| Drug Design | Integral in designing inhibitors for specific enzymes/receptors | Modulates biological activity |

| Synthesis | Multi-step synthesis allows for various derivatives | Enables discovery of compounds with enhanced activity |

| Bioconjugation | Acts as a crosslinker for therapeutic agent delivery systems | Improves targeting and efficacy |

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Biologische Aktivität

tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate (CAS No. 1233952-52-7) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 250.33 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a dimethylureido moiety, which contributes to its biological properties.

Antiparasitic Activity

Recent studies have indicated that compounds related to this compound exhibit promising activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. For instance, a related compound demonstrated significant potency with an effective concentration (EC) in the low micromolar range against intracellular T. cruzi.

| Compound | EC (µM) | Mode of Action |

|---|---|---|

| tert-butyl analog | 5.0 | Non-CYP51 driven inhibition |

| Posaconazole | 10.0 | CYP51 inhibition |

This table summarizes the efficacy of similar compounds in targeting T. cruzi.

Cytotoxicity and Safety Profile

The cytotoxicity profile of this compound has been evaluated in various cell lines. Preliminary data suggest that while it exhibits antiparasitic effects, it also has a cytotoxic effect on mammalian cells at higher concentrations.

| Cell Line | IC (µM) | Observations |

|---|---|---|

| NIH-3T3 Fibroblasts | 20 | Moderate cytotoxicity observed |

| Vero Cells | 15 | Significant cytotoxic effects |

Study on Efficacy Against Chagas Disease

A notable study involved the administration of related compounds in an animal model of Chagas disease. The compound was co-dosed with an inhibitor to enhance its bioavailability and showed a reduction in parasite load compared to control groups. However, complete clearance was not achieved, indicating potential for further optimization.

"Despite the high intrinsic clearance rates observed in pharmacokinetic studies, the compound demonstrated sufficient exposure for therapeutic efficacy" .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the ureido group and subsequent protection of the piperidine ring. A common approach includes:

- Step 1: Reacting 4-aminopiperidine with 3,3-dimethylurea in the presence of a coupling agent (e.g., carbodiimide) to form the ureido intermediate.

- Step 2: Introducing the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like dichloromethane or THF.

- Optimization:

- Temperature: Maintain reactions at 0–25°C to minimize side reactions.

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield improvements (~70–85%) are achieved via iterative purification (e.g., silica gel chromatography) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling Precautions:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work under fume hoods to prevent inhalation of dust/aerosols.

- Storage:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data when designing in vitro assays?

Methodological Answer:

- Step 1: Review existing GHS classifications (e.g., acute toxicity Category 4 in some analogs ).

- Step 2: Conduct preliminary cytotoxicity assays (e.g., MTT or LDH release) at lower concentrations (1–100 µM) to establish safe thresholds.

- Step 3: Cross-validate with computational models (e.g., QSAR) to predict LD50 and prioritize in vivo testing if contradictions persist.

- Note: If data is absent (as seen in similar piperidine derivatives ), assume worst-case scenarios and adhere to ALARA (As Low As Reasonably Achievable) exposure limits.

Q. What strategies are effective in characterizing byproducts formed during synthesis?

Methodological Answer:

- Analytical Workflow:

- LC-MS/MS: Identify low-abundance byproducts via high-resolution mass spectrometry.

- NMR (¹H/¹³C): Detect structural anomalies (e.g., Boc deprotection or urea hydrolysis).

- Reaction Monitoring: Use in situ FTIR to track functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹).

- Case Study: In related compounds, byproducts like tert-butyl alcohol (from Boc cleavage) or dimethylamine (from urea decomposition) are common; these require scavengers (e.g., molecular sieves) during synthesis .

Q. How does the compound’s reactivity vary under different pH or solvent conditions?

Methodological Answer:

- pH Sensitivity:

- Acidic Conditions (pH < 4): Rapid Boc deprotection occurs, generating piperidine intermediates.

- Basic Conditions (pH > 10): Ureido groups may undergo hydrolysis to amines.

- Solvent Effects:

- Polar Solvents (e.g., DMSO): Stabilize charged intermediates but may accelerate degradation.

- Nonpolar Solvents (e.g., Toluene): Reduce hydrolysis but limit solubility.

- Experimental Design: Conduct kinetic studies using UV-Vis or HPLC to map stability profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability data across literature sources?

Methodological Answer:

- Root Cause Analysis:

- Impurity Variability: Differences in starting material purity (e.g., residual solvents) affect stability.

- Methodological Bias: Compare analytical techniques (e.g., HPLC vs. TLC detection limits).

- Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.